5-Ethoxypyrimidine
Description
5-Ethoxypyrimidine, specifically referred to as 5-Ethoxypyrimidin-4-amine (CAS: 1355074-03-1), is a pyrimidine derivative with an ethoxy (-OCH₂CH₃) substituent at the 5-position and an amine (-NH₂) group at the 4-position. Its molecular formula is C₆H₉N₃O, with a molecular weight of 139.16 g/mol. This compound is primarily utilized in research settings for chemical and pharmacological studies, as indicated by its classification as a "research-use-only" product . Pyrimidines are heterocyclic aromatic compounds with broad applications in medicinal chemistry, agrochemicals, and materials science due to their structural versatility and bioactivity .
Properties
CAS No. |
27522-25-4 |
|---|---|
Molecular Formula |
C6H8N2O |
Molecular Weight |
124.14 g/mol |
IUPAC Name |
5-ethoxypyrimidine |
InChI |
InChI=1S/C6H8N2O/c1-2-9-6-3-7-5-8-4-6/h3-5H,2H2,1H3 |
InChI Key |
OKESCPJZXOUZBO-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CN=CN=C1 |
Origin of Product |
United States |
Comparison with Similar Compounds
Substituent Effects and Structural Variations
The biological and chemical properties of pyrimidine derivatives are heavily influenced by substituents. Below is a comparison of 5-Ethoxypyrimidine with structurally related compounds:
Table 1: Substituent Comparison
Key Observations :
- Electron-donating vs. withdrawing groups: The ethoxy group in this compound is electron-donating, enhancing nucleophilic aromatic substitution reactivity compared to electron-withdrawing groups like cyano (-CN) in 5-cyano-6-phenylpyrimidin derivatives .
- Steric effects : Bulkier substituents (e.g., phenyl groups in 5-Ethyl-2,6-diphenylpyrimidin-4-amine) reduce solubility but improve thermal stability .
Physical and Chemical Properties
Physical properties such as melting points, solubility, and crystallinity vary significantly with substituents.
Table 2: Physical Property Comparison
Key Findings :
- Crystallinity : The thiazolo-pyrimidine derivative () exhibits a puckered pyrimidine ring with a dihedral angle of 80.94° , enhancing its structural rigidity compared to planar analogs .
- Solubility : Ethoxy and methoxy groups improve solubility in organic solvents, while phenyl and thiophenyl groups reduce it .
Key Observations :
- Alkylation : Ethoxy groups are often introduced via alkylation of thiol or hydroxyl precursors (e.g., methylation of 2-thioxopyrimidine in ).
- Parallel synthesis : highlights a five-step parallel synthesis for pyrimidine carboxamides, achieving yields of 80–100% through optimized amidation .
Table 4: Bioactivity Insights
Key Insights :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
